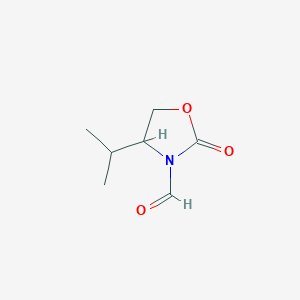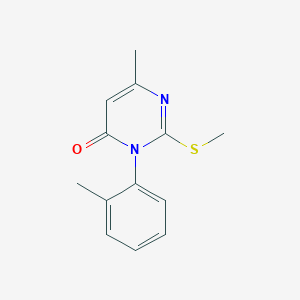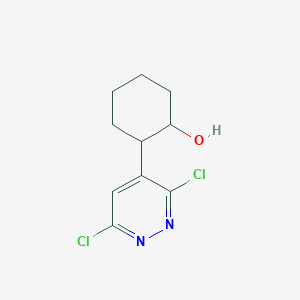
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing with phenacyl bromide in an ethanol/water mixture . The structure of the resulting compound is confirmed using techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, water, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydroxyl or amine derivatives.
Scientific Research Applications
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl ether
- Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
Uniqueness
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl and benzoate groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
56894-58-7 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-20-16(19)13-10-6-5-9-12(13)15-18-17-14(21-15)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
FSFRXZSKCNNFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)







![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)


![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)


